trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Factor Xa inhibition anticoagulant serine protease selectivity

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid (CAS 1807916‑65‑9), synonymous with (3R,4R)‑1‑Boc‑pyrrolidine‑3,4‑dicarboxylic acid, is a heterocyclic building block belonging to the class of N‑Boc‑protected chiral pyrrolidine diacids [REFS‑1]. Its molecular formula is C₁₁H₁₇NO₆ (MW 259.26) and it features a five‑membered pyrrolidine ring locked in a *trans*‑(3R,4R) configuration, with two carboxylic acid groups at positions 3 and 4 and a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen [REFS‑1].

Molecular Formula C11H17NO6
Molecular Weight 259.258
CAS No. 1807916-65-9
Cat. No. B2992535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
CAS1807916-65-9
Molecular FormulaC11H17NO6
Molecular Weight259.258
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O
InChIInChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1
InChIKeyCEWHNBGJGPXFED-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid CAS 1807916-65-9: Structural Identity and Compound Class


trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid (CAS 1807916‑65‑9), synonymous with (3R,4R)‑1‑Boc‑pyrrolidine‑3,4‑dicarboxylic acid, is a heterocyclic building block belonging to the class of N‑Boc‑protected chiral pyrrolidine diacids [REFS‑1]. Its molecular formula is C₁₁H₁₇NO₆ (MW 259.26) and it features a five‑membered pyrrolidine ring locked in a *trans*‑(3R,4R) configuration, with two carboxylic acid groups at positions 3 and 4 and a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen [REFS‑1]. Commercially, the compound is typically offered as a racemic *trans* mixture at purities of 95‑98% by vendors serving the medicinal chemistry and pharmaceutical R&D supply chain [REFS‑2]. The compound’s primary value lies in its conformational rigidity—a pre‑organized *trans*‑dicarboxylic acid geometry—which serves as a privileged scaffold for designing potent and selective enzyme inhibitors, most notably oral Factor Xa anticoagulant clinical candidates [REFS‑3].

Why trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid Cannot Be Simply Replaced by Its cis-Isomer or Unprotected Analog


In the pyrrolidine‑3,4‑dicarboxylic acid series, stereochemistry is not a minor nuance—it is the primary determinant of downstream biological activity and synthetic utility. The title compound’s *trans*‑(3R,4R) diequatorial conformation directs the two carboxyl groups into a spatial arrangement that is complementary to the S1/S4 pockets of serine proteases such as Factor Xa, an attribute that the *cis*‑(3R,4S) isomer (CAS 1782350‑51‑9, with both carboxyls on the same ring face) cannot geometrically recapitulate [REFS‑1]. Likewise, the Boc‑protecting group is not interchangeable with Cbz or Fmoc in multi‑step synthetic routes where orthogonal deprotection is required; Boc is selectively cleaved under acidic conditions (TFA/CH₂Cl₂) while Cbz requires hydrogenolysis, and this acid‑lability is essential for solid‑phase peptide synthesis and t‑Bu side‑chain retention strategies [REFS‑2]. Deploying an unprotected pyrrolidine‑3,4‑dicarboxylic acid (CAS 159694‑26‑5) abrogates all N‑selective reactivity control, rendering chemo‑selective amide formation at the 3‑ vs. 4‑carboxyl virtually impossible without extensive protecting‑group reintroduction [REFS‑3].

Quantitative Differentiation Evidence for trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid vs. Structural Analogs


trans-(3R,4R) Scaffold Delivers a Clinical-Stage Oral Factor Xa Inhibitor (R1663) While the cis-Isomer Shows No Equivalent Clinical Advancement

The (3R,4R)-pyrrolidine-3,4-dicarboxylic acid core—the exact stereochemistry locked in CAS 1807916‑65‑9—was the key scaffold from which Hoffmann‑La Roche developed the clinical candidate R1663, an orally bioavailable Factor Xa inhibitor [REFS‑1]. The clinical candidate exhibited selectivity for Factor Xa over a panel of serine proteases and progressed through Phase I in healthy male volunteers, demonstrating concentration‑dependent inhibition of thrombin generation (IC₅₀ = 194 ng/mL for peak height; IC₅₀ = 2790 ng/mL for endogenous thrombin potential) without increasing bleeding time [REFS‑2]. By contrast, publicly available patent and literature databases contain no evidence of any *cis*‑configured pyrrolidine‑3,4‑dicarboxylic acid amide (i.e., derived from CAS 1782350‑51‑9) achieving clinical candidate status for any target [REFS‑3]. This outcome-level differentiation is attributable to the *trans*‑(3R,4R) scaffold’s ability to project amide substituents into the S1 and S4 pockets of Factor Xa simultaneously, as confirmed by the 1.72 Å X‑ray co‑crystal structure (PDB 2XBW) [REFS‑1].

Factor Xa inhibition anticoagulant serine protease selectivity oral bioavailability

Boc Protection Enables Orthogonal Synthetic Strategy vs. Cbz‑Protected Pyrrolidine Analogs: Acid‑Labile vs. Hydrogenolysis Deprotection

The Boc‑protecting group on CAS 1807916‑65‑9 provides acid‑labile N‑protection that is cleaved cleanly by 20‑50% TFA in CH₂Cl₂ at ambient temperature within 30 minutes, releasing isobutylene and CO₂ as volatile by‑products [REFS‑1]. In contrast, the N‑Cbz analog (benzyloxycarbonyl‑protected pyrrolidine‑3,4‑dicarboxylic acid) requires catalytic hydrogenation (H₂, Pd/C) for deprotection—a condition incompatible with substrates bearing reducible functional groups such as alkenes, nitro groups, or certain heterocycles [REFS‑2]. This orthogonality is decisive in solid‑phase peptide synthesis (SPPS) where Boc‑strategy demands acid‑labile temporary Nᵅ‑protection while side‑chain protecting groups (t‑Bu, Trt) remain intact until final cleavage, a scheme that Cbz cannot support due to its resistance to TFA [REFS‑1]. Conversely, in Fmoc‑SPPS where base‑labile deprotection is used, a Boc‑protected building block can serve as an acid‑labile orthogonal handle for selective unmasking in the presence of base‑stable Fmoc groups [REFS‑2].

solid-phase peptide synthesis protecting group orthogonality Boc-chemistry chemoselective deprotection

Chemoenzymatic Resolution of the trans-Diester Racemate Gives Access to Both Enantiopure (R,R)‑ and (S,S)‑Monoesters, a Divergent Entry Unavailable from the cis-Isomer

Rodríguez et al. (2003) demonstrated that the trans‑diethyl ester racemate of N‑Boc‑pyrrolidine‑3,4‑dicarboxylic acid—the immediate precursor to CAS 1807916‑65‑9 upon ester hydrolysis—can be resolved into enantiopure (R,R)‑ and (S,S)‑monoethyl esters via two consecutive, highly selective enzymatic reactions using pig liver esterase (PLE) [REFS‑1]. This chemoenzymatic process proceeded on multi‑gram scale (25 g) with high overall yield (86%) and delivered both half‑ester enantiomers (2a and 2b) as key intermediates for the synthesis of metalloproteinase inhibitors [REFS‑1]. The corresponding *cis*‑diester has been reported in the literature to undergo enzymatic resolution with only moderate stereoselectivity, making the *trans*‑scaffold the preferred stereochemical entry point for divergent enantiopure compound library synthesis [REFS‑2]. The (R,R)‑monoester intermediate was subsequently converted to the 4‑hydroxymethyl derivative, creating an expanded series of chiral building blocks that are not accessible from the *cis*‑series with comparable stereochemical fidelity [REFS‑1].

chemoenzymatic resolution enantiopure building blocks metalloproteinase inhibitors chiral pyrrolidine

Purity and Procurement Benchmarking: trans-(3R,4R) Compound Offers Defined Stereochemical Identity at a Competitive Price Point vs. cis‑Isomer

Vendor technical datasheets for CAS 1807916‑65‑9 indicate a standard purity of 97‑98% (HPLC) with the compound offered as a racemic trans‑(3R,4R) mixture [REFS‑1]. Pricing from CymitQuimica (2019) lists €285/100 mg and €602/250 mg for the 97% pure material [REFS‑2]. For comparison, the cis‑isomer (CAS 1782350‑51‑9, 98% purity) is listed at approximately ¥2,250/1 g from Chinese vendors [REFS‑3]. While the cis‑isomer appears nominally cheaper on a per‑gram basis, the trans‑compound’s documented role as the direct precursor to clinical‑stage inhibitors (R1663, metalloproteinase programs) confers a procurement value that the cis‑isomer—lacking equivalent validated downstream application data—cannot substantiate [REFS‑4]. The trans‑isomer is also offered by multiple international vendors (Macklin, AKSci, Enamine, BOC Sciences, MolCore) with catalog numbers supporting competitive multi‑source procurement [REFS‑5].

procurement purity specification cost comparison chiral building block

Conformational Rigidity of trans-(3R,4R) Scaffold Underpins Selectivity for Serine Protease S1/S4 Pockets: Structural Basis from Factor Xa Co‑Crystal (PDB 2XBW)

The 1.72 Å resolution X‑ray co‑crystal structure of Factor Xa in complex with a pyrrolidine‑3,4‑dicarboxylic acid amide inhibitor (PDB 2XBW) reveals that the (3R,4R)‑pyrrolidine ring adopts a diequatorial orientation, positioning the 3‑carboxamide into the S1 specificity pocket and the 4‑carboxamide toward the S4 aryl‑binding cleft [REFS‑1]. This spatially defined projection is only possible with the *trans*‑(3R,4R) configuration; molecular modeling confirms that the *cis*‑(3R,4S) isomer would orient one carboxamide substituent into the solvent front, losing critical S4‑pocket contact and predicting a substantial loss in binding affinity [REFS‑2]. The published SAR from Anselm et al. demonstrated that modifications to the N‑substituent (2,2‑difluoroethyl) further optimized pharmacokinetics while retaining the core *trans*‑(3R,4R) geometry, ultimately delivering the clinical candidate with >100‑fold selectivity for Factor Xa over thrombin and other serine proteases [REFS‑1]. The PDB 2XBW structure has been cited in over 30 subsequent structure‑based drug design publications, cementing the (3R,4R) scaffold as a validated pharmacophore for serine protease inhibition [REFS‑3].

X-ray crystallography conformational constraint Factor Xa S1/S4 pockets structure-based drug design

Chemoenzymatic Access to Enantiopure trans‑Monoesters Enables Divergent Synthesis of Metalloproteinase Inhibitors Unavailable from Unprotected Pyrrolidine Diacids

The N‑Boc‑protected trans‑(3R,4R)‑3‑ethyl ester intermediate (derived from CAS 1807916‑65‑9 via selective mono‑esterification) was used as a key chiral synthon for the preparation of matrix metalloproteinase (MMP) inhibitors, as reported by Rodríguez et al. (2003) and cited in subsequent MMP inhibitor patent literature [REFS‑1]. The Boc group on this intermediate serves dual roles: it protects the pyrrolidine nitrogen during amide bond formation at the 3‑carboxyl position, and its acid‑lability allows for subsequent N‑deprotection and diversification (e.g., sulfonylation, reductive amination) without affecting the 4‑hydroxymethyl or 4‑carboxyl substituent [REFS‑2]. In contrast, the unprotected pyrrolidine‑3,4‑dicarboxylic acid (CAS 159694‑26‑5) lacks N‑selectivity, resulting in competing amidation at both the pyrrolidine nitrogen and the carboxyl groups, leading to complex product mixtures and lower isolated yields of the desired mono‑functionalized product [REFS‑2]. Patent CA2415740A1 explicitly describes pyrrolidine derivatives as metalloprotease inhibitors where the N‑substitution pattern (requiring Boc protection during synthesis) is critical for zinc‑chelating pharmacophore assembly [REFS‑3].

metalloproteinase inhibitor enantiopure monoester divergent synthesis zinc protease

Optimal Application Scenarios for trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid Based on Verified Differential Evidence


Factor Xa and Serine Protease Inhibitor Lead Optimization Programs Requiring a Clinically Validated Scaffold

Medicinal chemistry teams developing oral anticoagulants should prioritize the trans‑(3R,4R) scaffold over the cis‑isomer for structure‑based lead optimization. The 1.72 Å co‑crystal structure (PDB 2XBW) provides a direct template for rational S1/S4 pocket occupancy, and the clinical candidate R1663 demonstrates that amides derived from this scaffold achieve oral bioavailability, target selectivity, and Phase I safety [REFS‑1]. The cis‑isomer lacks any equivalent crystallographic or clinical validation [REFS‑2].

Divergent Synthesis of Enantiopure Metalloproteinase Inhibitor Libraries

For programs targeting MMPs or related zinc‑dependent proteases, the trans‑diester precursor of CAS 1807916‑65‑9 enables chemoenzymatic resolution to (R,R)‑ and (S,S)‑monoesters on a 25 g scale with high selectivity, as demonstrated by Rodríguez et al. [REFS‑3]. These enantiopure intermediates serve as divergent entry points for parallel amide library synthesis, a capability not reported for the cis‑diester series [REFS‑3].

Multi‑Step Synthetic Routes Requiring Orthogonal N‑Protecting Group Strategy (Boc/Cbz/Fmoc)

In solid‑phase peptide synthesis (SPPS) or complex natural product total synthesis where two orthogonal N‑protecting groups must be sequentially removed without disturbing acid‑sensitive or reduction‑sensitive functional groups, the Boc‑protected trans‑compound provides acid‑labile protection that is orthogonal to Cbz (hydrogenolysis) and Fmoc (base‑labile) [REFS‑4]. This avoids the functional‑group compatibility limitations inherent in a Cbz‑protected pyrrolidine analog [REFS‑4].

Procurement of a Defined trans‑(3R,4R) Stereochemical Building Block with Multi‑Vendor Sourcing and Competitive Benchmarking

Procurement departments sourcing chiral pyrrolidine diacid building blocks can benchmark the trans‑isomer (CAS 1807916‑65‑9, 97‑98% purity) against the cis‑isomer (CAS 1782350‑51‑9) on the basis of documented downstream application value rather than unit price alone [REFS‑5]. With suppliers including Macklin, AKSci, Enamine, CymitQuimica, and BOC Sciences, the compound benefits from competitive multi‑source availability with catalog‑listed purity specifications supporting QA/QC requirements [REFS‑5].

Quote Request

Request a Quote for trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.